molecular formula C12H14BrF3OS B14055827 1-(3-Bromopropyl)-2-ethoxy-3-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-2-ethoxy-3-(trifluoromethylthio)benzene

Cat. No.: B14055827
M. Wt: 343.20 g/mol
InChI Key: BMZDYUIKVZVOEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopropyl)-2-ethoxy-3-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with a bromopropyl group, an ethoxy group, and a trifluoromethylthio group

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-2-ethoxy-3-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Ethoxylation: The addition of an ethoxy group to the benzene ring.

    Trifluoromethylthiolation: The incorporation of a trifluoromethylthio group.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Bromopropyl)-2-ethoxy-3-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromopropyl group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form different products, depending on the reagents used.

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, leading to further functionalization.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents.

Scientific Research Applications

1-(3-Bromopropyl)-2-ethoxy-3-(trifluoromethylthio)benzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-2-ethoxy-3-(trifluoromethylthio)benzene exerts its effects involves interactions with specific molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites in biological molecules, while the trifluoromethylthio group can enhance the compound’s lipophilicity and stability. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

1-(3-Bromopropyl)-2-ethoxy-3-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:

  • 1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene
  • 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
  • 1-(3-Bromopropyl)-2-(trifluoromethoxy)-3-(trifluoromethylthio)benzene

These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and applications. The presence of different functional groups can lead to variations in their physical and chemical properties, making each compound unique in its own right.

Properties

Molecular Formula

C12H14BrF3OS

Molecular Weight

343.20 g/mol

IUPAC Name

1-(3-bromopropyl)-2-ethoxy-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C12H14BrF3OS/c1-2-17-11-9(6-4-8-13)5-3-7-10(11)18-12(14,15)16/h3,5,7H,2,4,6,8H2,1H3

InChI Key

BMZDYUIKVZVOEM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1SC(F)(F)F)CCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.